

Application Note: In Vivo Imaging of Enbezotinib Enantiomer Distribution

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Compound of Interest		
Compound Name:	Enbezotinib (enantiomer)	
Cat. No.:	B12377740	Get Quote

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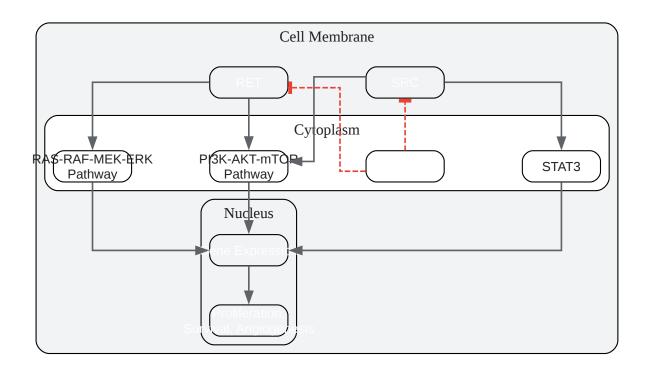
Introduction

Enbezotinib (TPX-0046) is an experimental, orally available, multi-targeted tyrosine kinase inhibitor (TKI) that has shown activity against proto-oncogene protein c-ret (RET) and Srcfamily kinases.[1][2][3] As a chiral molecule, Enbezotinib exists as two enantiomers, which may exhibit different pharmacokinetic and pharmacodynamic profiles.[4] Understanding the in vivo distribution of individual enantiomers is critical for optimizing its therapeutic potential and minimizing off-target effects. Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the quantitative assessment of the biodistribution of radiolabeled molecules in vivo.[5][6][7][8] This application note provides a detailed protocol for the in vivo imaging of Enbezotinib enantiomer distribution using PET.

Signaling Pathways of Enbezotinib

Enbezotinib targets the RET and SRC tyrosine kinase signaling pathways, which are implicated in the growth and proliferation of various cancers.[2][3] Dysregulation of these pathways is a key factor in the development and progression of certain tumors.



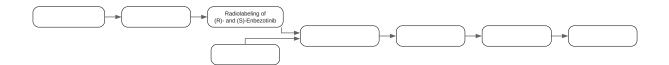


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Caption: Simplified signaling pathways of RET and SRC kinases inhibited by Enbezotinib.

Experimental Workflow

The following diagram outlines the key steps for the in vivo imaging of Enbezotinib enantiomer distribution.



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Caption: Experimental workflow for in vivo imaging of Enbezotinib enantiomers.

Protocols

Synthesis and Separation of Enbezotinib Enantiomers

Objective: To obtain enantiomerically pure (R)- and (S)-Enbezotinib.

Protocol:

- Synthesize racemic Enbezotinib according to established chemical synthesis routes.
- Perform enantiomeric separation of the racemate using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase.[9][10][11]
- Collect the separated enantiomers and determine their enantiomeric purity using an appropriate analytical technique (e.g., chiral HPLC).
- Confirm the absolute stereochemistry of each enantiomer using a method such as X-ray crystallography.

Radiolabeling of Enbezotinib Enantiomers

Objective: To radiolabel the individual enantiomers of Enbezotinib with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18) for PET imaging.

Protocol:

- Synthesize a suitable precursor of (R)- and (S)-Enbezotinib for radiolabeling.
- Perform the radiolabeling reaction using either [11C]CO2, [11C]CH3I, or [18F]F⁻. The specific method will depend on the chosen precursor and radionuclide.
- Purify the radiolabeled Enbezotinib enantiomers using HPLC.
- Determine the radiochemical purity, molar activity, and stability of the final radiotracer.

Animal Model



Objective: To establish a suitable animal model for in vivo imaging studies.

Protocol:

- Culture a human cancer cell line with known RET or SRC alterations (e.g., a non-small cell lung cancer cell line with a RET fusion).
- Implant the tumor cells subcutaneously or orthotopically into immunocompromised mice.
- Monitor tumor growth until the tumors reach a suitable size for imaging (e.g., 100-200 mm³).

In Vivo PET/CT Imaging

Objective: To acquire dynamic PET and anatomical CT images to assess the biodistribution of the radiolabeled Enbezotinib enantiomers.

Protocol:

- Anesthetize the tumor-bearing mice.
- Inject a known amount of the radiolabeled (R)- or (S)-Enbezotinib intravenously via the tail vein.
- Perform a dynamic PET scan for 60-90 minutes immediately after injection.
- Acquire a CT scan for anatomical co-registration and attenuation correction.
- Monitor the animals throughout the imaging procedure.

Image Reconstruction and Data Analysis

Objective: To reconstruct the PET images and quantify the uptake of the radiotracer in various tissues.

Protocol:

- Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM).
- Co-register the PET and CT images.



- Draw regions of interest (ROIs) on the co-registered images for various organs and the tumor.
- Generate time-activity curves (TACs) for each ROI.
- Calculate the standardized uptake value (SUV) for each tissue at different time points.

Ex Vivo Biodistribution

Objective: To validate the in vivo PET imaging data through ex vivo tissue counting.

Protocol:

- Immediately after the final PET scan, euthanize the mice.
- Dissect key organs and the tumor.
- Weigh each tissue sample and measure its radioactivity using a gamma counter.
- Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
- Compare the ex vivo biodistribution data with the PET-derived data.

Data Presentation

The quantitative data from the in vivo and ex vivo studies should be summarized in tables for clear comparison.

Table 1: PET-derived Standardized Uptake Values (SUV) of [18F]-(R)-Enbezotinib and [18F]-(S)-Enbezotinib in Tumor-Bearing Mice (n=5 per group) at 60 minutes post-injection.



Organ/Tissue	SUVmean ± SD ([¹⁸ F]-(R)- Enbezotinib)	SUVmean ± SD ([¹8F]-(S)- Enbezotinib)
Blood	1.2 ± 0.3	1.1 ± 0.2
Heart	2.5 ± 0.5	2.3 ± 0.4
Lungs	3.1 ± 0.6	2.9 ± 0.5
Liver	8.5 ± 1.2	9.0 ± 1.5
Kidneys	6.2 ± 0.9	6.5 ± 1.0
Spleen	2.8 ± 0.4	2.6 ± 0.3
Muscle	0.8 ± 0.2	0.7 ± 0.1
Brain	0.5 ± 0.1	0.4 ± 0.1
Tumor	4.5 ± 0.8	3.0 ± 0.6

Table 2: Ex Vivo Biodistribution of [18F]-(R)-Enbezotinib and [18F]-(S)-Enbezotinib in Tumor-Bearing Mice (n=5 per group) at 90 minutes post-injection.

Organ/Tissue	%ID/g ± SD ([¹8F]-(R)- Enbezotinib)	%ID/g ± SD ([¹8F]-(S)- Enbezotinib)
Blood	0.9 ± 0.2	0.8 ± 0.1
Heart	1.8 ± 0.4	1.6 ± 0.3
Lungs	2.2 ± 0.5	2.0 ± 0.4
Liver	6.0 ± 1.0	6.5 ± 1.2
Kidneys	4.5 ± 0.7	4.8 ± 0.8
Spleen	2.0 ± 0.3	1.8 ± 0.2
Muscle	0.6 ± 0.1	0.5 ± 0.1
Brain	0.3 ± 0.1	0.2 ± 0.1
Tumor	3.8 ± 0.7	2.5 ± 0.5



Conclusion

This application note provides a comprehensive framework for the in vivo imaging of Enbezotinib enantiomer distribution using PET. By following these detailed protocols, researchers can gain valuable insights into the pharmacokinetic and pharmacodynamic properties of the individual enantiomers of Enbezotinib. This information is crucial for the rational design and development of more effective and safer cancer therapeutics. While the development of Enbezotinib has been discontinued, the methodologies described herein are applicable to other chiral TKIs in the drug development pipeline.[12]

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